Pyrabactin

Descripción

Historical Context of Abscisic Acid (ABA) Signaling Research

Abscisic acid (ABA) is a crucial plant hormone involved in numerous developmental processes and adaptive responses to environmental stresses such as drought, salinity, and cold. wikipedia.orgnumberanalytics.combioone.org Identified in the 1960s, ABA was initially recognized for its roles in promoting leaf abscission and seed dormancy. numberanalytics.combioone.org Despite its known physiological importance, the protein receptors for ABA remained elusive for many years, largely due to functional redundancy among potential candidates. nih.govfrontiersin.org Research into ABA signaling pathways involved the study of mutants with altered sensitivity to ABA, as well as biochemical approaches to identify ABA-binding proteins. bioone.orgfrontiersin.orgnih.gov However, these methods faced challenges in definitively identifying the primary ABA receptors. frontiersin.org

Discovery of Pyrabactin as an ABA Agonist

The discovery of this compound marked a turning point in ABA signaling research. This compound was identified as a synthetic compound that effectively mimicked certain effects of ABA, particularly the inhibition of seed germination. wikipedia.orgnih.govnsf.gov

This compound was discovered through forward chemical genetic screens designed to identify small molecules that perturb plant development, specifically focusing on seed germination inhibition. wikipedia.orgnsf.govnih.gov This approach involved screening libraries of synthetic compounds for their ability to inhibit seed germination in Arabidopsis thaliana. nsf.govnih.gov this compound emerged from these screens as a potent inhibitor of seed germination and hypocotyl growth, exhibiting effects remarkably similar to those of ABA. nih.govnsf.gov This chemical genetic strategy provided a powerful alternative to conventional genetic approaches, which were hindered by the functional redundancy of ABA signaling components. nih.gov

The identification of this compound was pivotal in the subsequent discovery of the ABA receptors. A forward genetic screen for mutants resistant to this compound led to the identification of the this compound RESISTANCE 1 (PYR1) locus. frontiersin.orgnsf.govoup.comcabidigitallibrary.org Map-based cloning revealed that mutations in PYR1 conferred resistance to this compound's inhibitory effects on seed germination. frontiersin.orgoup.com This finding strongly implicated PYR1 as a key component in the pathway activated by this compound and, by extension, by ABA. nsf.govcabidigitallibrary.org

Simultaneously and through subsequent research, the PYR1 protein was found to be the founding member of a family of fourteen START domain-containing proteins, collectively known as PYR/PYL/RCAR (this compound Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor) proteins. nih.govfrontiersin.orgnsf.govoup.comresearchgate.net These proteins were subsequently confirmed to function as the primary soluble receptors for ABA in plants. frontiersin.orgnih.govnsf.gov The discovery of this compound and the identification of this compound-resistant mutants were crucial for bypassing the functional redundancy of the PYR/PYL genes, which had previously masked the phenotypes of single receptor mutants in traditional genetic screens. nsf.govcabidigitallibrary.orgoup.com

This compound's interaction with PYR/PYL receptors and type 2C protein phosphatases (PP2Cs), key negative regulators of ABA signaling, provided crucial biochemical evidence supporting the role of PYR/PYL proteins as ABA receptors. nih.govfrontiersin.orgnsf.gov Structural studies, including crystal structures of PYR/PYL proteins bound to this compound and PP2Cs, further elucidated the molecular mechanism of ABA perception and signaling initiation. nih.govfrontiersin.orgresearchgate.netscilit.comrcsb.org

Definition and Classification of this compound as an ABA Mimic

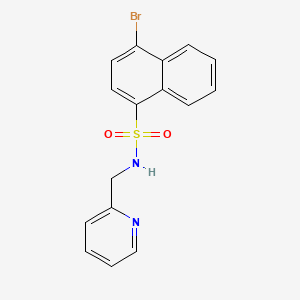

This compound is defined and classified as a synthetic ABA mimic or agonist. wikipedia.orgnsf.govresearchgate.net It is a naphthalene (B1677914) sulfonamide compound with the chemical name 4-Bromo-N-[(pyridin-2-yl)methyl]naphthalene-1-sulfonamide. wikipedia.org Unlike many early synthetic compounds studied in ABA research, this compound is not an analog of ABA, meaning it does not share a similar chemical structure to the natural hormone. frontiersin.orgwikipedia.orgresearchgate.net Despite this structural difference, this compound effectively activates the ABA signaling pathway, leading to similar physiological responses, such as the inhibition of seed germination and promotion of stomatal closure. wikipedia.orgnih.gov

This compound's classification as an ABA agonist stems from its ability to bind to and activate PYR/PYL receptors, thereby promoting their interaction with and inhibition of PP2Cs. nih.govfrontiersin.orgnsf.govresearchgate.netscilit.com This interaction disrupts the inhibitory effect of PP2Cs on SnRK2 kinases, leading to the activation of downstream ABA signaling events. frontiersin.orgnsf.gov Notably, this compound exhibits selectivity in its interaction with different members of the PYR/PYL receptor family. While it acts as an agonist for receptors like PYR1 and PYL1, it can act as an antagonist for others, such as PYL2, highlighting the complexity of ligand-receptor interactions within this family. nih.govoup.comscilit.comrcsb.org This selective activity made this compound a valuable tool for dissecting the roles of individual ABA receptors. nsf.govoup.com

Table 1: Key Interactions of this compound with ABA Signaling Components

| Component | Interaction with this compound | Effect on ABA Signaling | References |

| PYR1 Receptor | Agonist: Promotes interaction with PP2Cs | Activates signaling | nih.govnsf.govresearchgate.netscilit.comrcsb.org |

| PYL1 Receptor | Agonist: Promotes interaction with PP2Cs | Activates signaling | nih.govscilit.comrcsb.org |

| PYL2 Receptor | Antagonist: Inhibits ABA-dependent interaction with PP2Cs | Inhibits signaling | nih.govoup.comscilit.comrcsb.org |

| Other PYLs | Variable (agonist/antagonist/no effect) | Variable | nih.govoup.comscilit.com |

| PP2C Phosphatases | Inhibited upon binding of this compound-bound PYR/PYL complex | Activates signaling | nih.govfrontiersin.orgnsf.govscilit.com |

This selective agonistic/antagonistic activity, coupled with its distinct chemical structure from ABA, established this compound as a unique and powerful chemical probe for studying ABA perception and signal transduction. wikipedia.orgnsf.gov Its discovery facilitated the biochemical and structural characterization of the ABA core signaling pathway, providing a foundation for the rational design of new agrochemicals targeting ABA receptors. nih.govscilit.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSDYQXOSHKOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360553 | |

| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419538-69-5 | |

| Record name | 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419538-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrabactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 419538-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRABACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Pyrabactin Action

Interaction with ABA Receptors: The PYR/PYL/RCAR Family

The PYR/PYL/RCAR proteins function as intracellular receptors for ABA. nih.govtandfonline.com In the absence of ABA, these receptors are generally inactive, and a group of downstream negative regulators, Type 2C protein phosphatases (PP2Cs), are active. nih.govtandfonline.com These PP2Cs, in turn, dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s), which are positive regulators of ABA signaling.

Upon binding of an agonist like ABA or pyrabactin, the PYR/PYL/RCAR receptors undergo a conformational change that enables them to bind to and inhibit the activity of PP2Cs. nih.govebi.ac.uknih.gov This inhibition relieves the negative regulation on SnRK2s, allowing them to autophosphorylate and become active. nih.gov Activated SnRK2s then phosphorylate various downstream targets, including transcription factors, ion channels, and other proteins, to orchestrate the plant's response to stress. researchgate.net

This compound was pivotal in the identification of the PYR/PYL/RCAR family as the bona fide ABA receptors through genetic screens for mutants resistant to its effects on seed germination. nih.govnih.gov While both this compound and ABA act through these receptors, they share no obvious chemical or structural similarity. nih.govnih.gov

A key characteristic of this compound is its selective interaction with different members of the PYR/PYL/RCAR family. This selectivity is a notable distinction from the broader action of the natural hormone ABA. nih.govnih.gov

This compound demonstrates strong agonistic activity towards specific members of the PYR/PYL family, most notably PYR1 and PYL1. nih.govresearchgate.net It effectively mimics the action of ABA by promoting the interaction of these receptors with PP2Cs, leading to the inhibition of phosphatase activity. researchgate.netresearchgate.net For instance, this compound strongly promotes the interaction of PYR1 with the PP2Cs ABI1, ABI2, and HAB1. researchgate.net Similarly, it facilitates the interaction between PYL1 and these PP2Cs. researchgate.net In vitro phosphatase assays have confirmed that this compound enables PYR1 and PYL1 to inhibit PP2C activity. researchgate.net While this compound's affinity for these receptors is generally lower than that of ABA, it is sufficient to trigger a downstream signaling response. nih.gov The IC50 value for this compound in a PYL1-mediated ABI1 inhibition assay was found to be approximately 1.14 µM, compared to 93.8 nM for ABA. nih.gov

| Receptor | Interaction with PP2Cs (in the presence of this compound) | Effect on PP2C Activity (in the presence of this compound) |

|---|---|---|

| PYR1 | Strongly Promoted | Inhibition |

| PYL1 | Promoted | Inhibition |

In contrast to its agonistic effects on PYR1 and PYL1, this compound acts as an antagonist towards other subtypes, particularly PYL2 and PYL3. researchgate.net Instead of promoting the interaction between these receptors and PP2Cs, this compound actively inhibits the ABA-dependent interaction. researchgate.net For example, this compound was shown to inhibit the ABA-stimulated interaction between PYL2 and all three tested PP2Cs (ABI1, ABI2, and HAB1) in a concentration-dependent manner. researchgate.net Consequently, high concentrations of this compound can reverse the ABA-dependent inhibition of PP2Cs by PYL2. researchgate.net This antagonistic effect has been demonstrated in protoplast reporter gene assays, where this compound inhibits ABA-stimulated gene expression in a PYL2-reconstituted ABA signaling pathway. researchgate.net

| Receptor | Interaction with PP2Cs (in the presence of ABA and this compound) | Effect on PP2C Activity (in the presence of ABA and this compound) |

|---|---|---|

| PYL2 | Inhibited | Reversal of ABA-dependent Inhibition |

| PYL3 | Inhibited | Reversal of ABA-dependent Inhibition |

The PYR/PYL/RCAR family can be broadly divided into dimeric and monomeric receptors in their apo (unbound) state. proteopedia.orgresearchgate.net PYR1, for instance, exists as a dimer in the absence of ABA, while many other PYLs are monomeric. proteopedia.org this compound shows a preference for activating dimeric receptors. nih.govresearchgate.net The activation of PYR1 by this compound is sufficient to trigger ABA responses in seeds, where PYR1 is highly expressed. nih.gov However, this compound elicits a minimal response in vegetative tissues, where monomeric receptors are more prevalent. nih.gov This suggests that the oligomeric state of the receptor plays a crucial role in determining its sensitivity to this compound. The dissociation of dimeric receptors into monomers upon ligand binding is thought to be an important step in signal transduction. proteopedia.orgresearchgate.net

The binding of this compound to a responsive PYR/PYL receptor induces significant conformational changes that are essential for signal transduction. These structural rearrangements are analogous to those caused by ABA binding and are centered on two flexible loops that flank the ligand-binding pocket. nih.govnih.gov

The ligand-binding pocket of PYR/PYL receptors is guarded by two highly conserved loops, often referred to as the "gate" and "latch" loops. nih.govresearchgate.netnih.gov In the absence of a ligand, these loops are in an open conformation, leaving the binding pocket accessible. nih.govfrontiersin.org Upon the binding of an agonist like this compound to a receptor such as PYR1, these loops undergo a significant conformational change, closing over the ligand-binding pocket. nih.govresearchgate.net This closure effectively "seals" the this compound molecule within the pocket. nih.gov The closed conformation of the gate and latch loops creates a new protein surface that is competent for binding to and inhibiting PP2Cs. nih.govthebiogrid.org This "gate-latch-lock" mechanism is a fundamental aspect of ABA receptor activation. thebiogrid.org Structural studies have shown that in the PYR1-pyrabactin complex, the gate loop adopts a closed arrangement, similar to what is observed in the PYR1-ABA complex. nih.govresearchgate.net The sulfonamide group of this compound occupies a position analogous to the carboxylate group of ABA, forming crucial polar contacts at the base of the binding pocket that stabilize the closed conformation. nih.govresearchgate.net

Conformational Changes Induced by this compound Binding

Comparison with ABA-Induced Conformational Changes

The binding of both this compound and abscisic acid (ABA) to PYR/PYL/RCAR receptors induces significant conformational changes within the receptor protein. nih.gov Both ligands promote a "closed-gate" configuration of the receptor. nih.gov This structural shift is crucial for the subsequent interaction with and inhibition of protein phosphatases.

X-ray crystallography and NMR spectroscopy have revealed that this compound and ABA exploit similar contact points within the PYR1 receptor to stabilize the closed conformation of the gate and latch loops, which is a prerequisite for receptor activation. nih.gov For instance, the sulfonamide group of this compound is positioned similarly to the carboxylate group of ABA. nih.gov Despite their structural differences, both molecules effectively mimic each other in their ability to induce the necessary conformational changes for initiating the signaling cascade. nih.gov However, the affinity of this compound for certain receptors, like PYL2, may be lower than that of ABA, resulting in a less stable receptor-ligand complex. researchgate.net

| Feature | This compound | Abscisic Acid (ABA) | Reference |

|---|---|---|---|

| Receptor Binding | Binds to PYR/PYL/RCAR receptors | Binds to PYR/PYL/RCAR receptors | nih.govnih.gov |

| Induced Conformation | Stabilizes a "closed-gate" configuration | Stabilizes a "closed-gate" configuration | nih.gov |

| Key Structural Interaction | Sulfonamide group mimics ABA's carboxylate | Carboxylate group interacts with the receptor | nih.gov |

Downstream Signaling Cascade Modulation

The binding of this compound to the PYR/PYL/RCAR receptors triggers a downstream signaling cascade that is central to the plant's response to stress. This cascade involves the inhibition of key negative regulators and the subsequent activation of positive signaling components.

Inhibition of Type 2C Protein Phosphatases (PP2Cs)

A critical step in the ABA signaling pathway is the inhibition of Type 2C Protein Phosphatases (PP2Cs), which act as negative regulators of the pathway. cumbria.ac.ukplu.mxnih.gov The this compound-bound receptor complex physically interacts with and inhibits the activity of these PP2Cs. researchgate.netresearchgate.net This inhibitory action is a cornerstone of this compound's function as an ABA agonist. researchgate.net By neutralizing the activity of PP2Cs, this compound allows the signal to be propagated downstream. researchgate.net

In the absence of an ABA signal, PP2Cs bind to and suppress the activity of a family of protein kinases known as Sucrose non-fermenting 1-Related protein Kinases 2 (SnRK2s). nih.gov The formation of the this compound-PYL-PP2C complex leads to the release of SnRK2 kinases from this PP2C-mediated inhibition. researchgate.netnih.govembopress.org This release is a pivotal event that allows for the activation of the SnRK2 kinases.

Once freed from the inhibitory grip of PP2Cs, the SnRK2 kinases become activated through autophosphorylation. nih.gov These activated SnRK2s then phosphorylate a variety of downstream target proteins, including transcription factors. pnas.orgnih.gov The phosphorylation of these transcription factors, such as ABA-RESPONSIVE ELEMENT BINDING FACTORs (ABFs), leads to the induction of ABA-responsive gene expression. nih.gov This transcriptional reprogramming is a key outcome of the signaling cascade initiated by this compound. researchgate.net

Modulation of Secondary Messengers in Guard Cells

This compound's influence extends to the modulation of secondary messengers within specialized cells like guard cells, which control stomatal aperture.

Studies have shown that this compound treatment leads to an elevation in the levels of Reactive Oxygen Species (ROS) in guard cells, a response that is also characteristic of ABA. nih.govnih.gov ROS act as important secondary messengers in the ABA signaling pathway that leads to stomatal closure. frontiersin.org The generation of ROS is a key component of the signaling events that couple the perception of the this compound signal to the physiological response of the guard cells. researchgate.netfrontiersin.org

| Process | Effect of this compound | Key Molecules Involved | Reference |

|---|---|---|---|

| PP2C Activity | Inhibition | PYR/PYL/RCAR receptors, PP2Cs | cumbria.ac.ukresearchgate.net |

| SnRK2 Kinase State | Released from inhibition and activated | PP2Cs, SnRK2s | nih.govresearchgate.netnih.gov |

| Gene Expression | Induction of ABA-responsive genes | SnRK2s, Transcription Factors (e.g., ABFs) | nih.govresearchgate.net |

| ROS in Guard Cells | Increased generation | - | nih.govnih.gov |

Nitric Oxide (NO) Production

As an agonist of ABA, this compound has been shown to trigger the production of nitric oxide (NO), a key signaling molecule in plants. nih.govnih.gov In guard cells of Pisum sativum, treatment with this compound leads to a significant elevation in NO levels, a response that is integral to ABA-mediated stomatal closure. nih.govresearchgate.net The increase in NO can be observed within minutes of this compound application. researchgate.net Studies using fluorescent probes, such as DAF-2DA, have visually confirmed the accumulation of NO in guard cells following this compound treatment. researchgate.net

The initial rise in NO-specific fluorescence has been detected as early as 9 minutes after treatment, with levels peaking after 18 minutes. researchgate.net This this compound-induced NO production is a critical step in the signaling cascade, acting downstream of the initial receptor binding. nih.govnih.gov The inactive analog of this compound, known as athis compound, fails to induce any noticeable change in NO levels, highlighting the specificity of the this compound-receptor interaction. nih.govresearchgate.net The production of NO is considered a downstream event in the ABA signaling pathway that this compound activates. frontiersin.orgnih.gov While ABA is known to induce NO generation, NO can also act as a negative regulator of ABA signaling through mechanisms like S-nitrosylation of key kinases such as OST1/SnRK2.6, indicating a complex feedback loop. nih.govmdpi.com

Table 1: Effect of this compound on Nitric Oxide (NO) Production in Guard Cells

| Treatment | Observation | Reference |

|---|---|---|

| Control | Baseline NO levels | researchgate.net |

| This compound | Significant increase in NO fluorescence | nih.gov, nih.gov, researchgate.net |

| Athis compound | No significant change in NO levels | nih.gov, researchgate.net |

Cytoplasmic pH Changes

Concurrent with the production of reactive oxygen species and NO, this compound also induces changes in the cytoplasmic pH of guard cells. nih.gov Specifically, this compound causes an increase in cytoplasmic pH, a process known as cytoplasmic alkalinization. nih.govnih.gov This change in pH is another important component of the signal transduction pathway leading to stomatal closure. nih.gov

The elevation of cytoplasmic pH in guard cells has been monitored using fluorescent indicators like BCECF-AM. researchgate.net Treatment with this compound results in a marked increase in fluorescence, indicating a shift to a more alkaline cytoplasmic environment. researchgate.net This effect mirrors the action of ABA and is not observed when guard cells are treated with the inactive analogue, athis compound. nih.govresearchgate.net Cytoplasmic pH changes are a crucial part of the complex signaling network that regulates ion channel activity at the plasma membrane, ultimately causing the reduction in guard cell turgor and stomatal aperture. nih.govnih.gov The modulation of V-type H+-ATPases in the vacuolar membrane is considered important for these pH dynamics. researchgate.net

Table 2: Effect of this compound on Cytoplasmic pH in Guard Cells

| Treatment | Observation | Reference |

|---|---|---|

| Control | Baseline cytoplasmic pH | researchgate.net |

| This compound | Increase in cytoplasmic pH (alkalinization) | nih.gov, nih.gov, researchgate.net |

| Athis compound | No significant change in cytoplasmic pH | nih.gov, researchgate.net |

Structural and Energetic Basis of Pyrabactin Selectivity

High-Resolution Structural Studies of Pyrabactin-Receptor Complexes

High-resolution structural techniques, including X-ray crystallography and NMR spectroscopy, have been instrumental in revealing how this compound interacts with PYR/PYL receptors and the structural determinants of its selectivity. nih.govfrontiersin.orgcsic.es

X-ray Crystallography of this compound-PYL Complexes

X-ray crystallography has provided detailed insights into the binding of this compound to various PYL proteins, including PYR1, PYL1, PYL2, and PYL3. nih.govfrontiersin.orgcsic.esrcsb.orgnih.govrcsb.orgresearchgate.net Crystal structures of this compound in complex with PYR1 P88S and PYL2 have been determined at resolutions of 2.5 Å and 1.9 Å, respectively. nih.gov The crystal structure of this compound-bound PYL1 has been reported at 2.4 Å resolution. nih.govprinceton.edu Additionally, crystals of the PYL3-pyrabactin complex have yielded diffraction data to 1.83 Å resolution. nih.gov These structures show that this compound occupies the conserved ABA-binding pocket within the hydrophobic core of the PYL proteins. nih.govnih.govresearchgate.net

In PYR1, this compound adopts a compact configuration where the pyridyl and naphthyl groups are folded tightly, allowing the gate loop to pack against the bromine atom. nih.govresearchgate.net This binding induces the closure of both the gate and latch loops, similar to the conformational change observed upon ABA binding. nih.govresearchgate.net

In contrast, the crystal structure of the PYL2-pyrabactin complex reveals a different orientation of this compound within the binding pocket compared to that in PYR1. nih.govfrontiersin.orgresearchgate.net While the pyridyl ring still packs against an aromatic residue (Tyr124 in PYL2), the naphthyl group rotates approximately 90 degrees into a space vacated by the pyridyl ring. nih.gov This altered orientation in PYL2 does not effectively induce gate closure, resulting in a non-productive binding mode that prevents receptor activation. nih.govfrontiersin.org

NMR Spectroscopy Studies of this compound-PYR1 Complexes

NMR spectroscopy studies have complemented crystallographic data by providing information about the conformational dynamics of PYR/PYL receptors upon this compound binding in solution. nih.govresearchgate.netpnas.org 1H-15N HSQC spectra of PYR1 in the presence of this compound show perturbations in signals near the gate loop (residues 85-89), suggesting that this compound stabilizes a closed-gate configuration similar to that induced by ABA. nih.govresearchgate.net NMR titration data also indicate that this compound binds to PYL2 with comparable stoichiometry to PYR1, further supporting the idea that the difference in activity is due to the binding mode rather than a lack of binding affinity in PYL2. nih.gov

Ligand Binding Pocket Analysis

Analysis of the ligand binding pocket in different PYL-pyrabactin complexes has shed light on the molecular basis of this compound's selective activity. nih.govfrontiersin.orgfrontiersin.org

Comparison of this compound and ABA Binding Modes

Although this compound and ABA are structurally dissimilar, their binding to PYL receptors involves some conserved interactions and induces similar conformational changes in responsive receptors like PYR1 and PYL1. frontiersin.orgnih.govprinceton.edu In PYR1, this compound occupies the ABA binding site. nih.govresearchgate.net this compound's sulfonamide group is positioned similarly to ABA's carboxylate and forms hydrogen bonds with residues like K59. nih.gov Both direct and water-mediated contacts involving residues such as E94 and E141 are important for this compound responsiveness, similar to their roles in ABA binding. nih.gov

However, key differences in the binding orientation exist, particularly in receptors where this compound acts as an antagonist. nih.govfrontiersin.org In PYL2, the approximately 90-degree rotation of this compound's naphthyl group compared to its orientation in PYR1 prevents effective interaction with the gate loop, thus failing to induce closure. nih.govfrontiersin.org This highlights how distinct binding poses within the conserved pocket dictate the functional outcome of ligand binding. nih.govfrontiersin.org

Key Residues Determining this compound Recognition and Selectivity

Specific amino acid residues within the PYL binding pocket play a crucial role in determining this compound recognition and the selectivity of receptor activation. nih.govfrontiersin.orgfrontiersin.org Studies have identified residues that contribute to the differential response to this compound among PYL family members. nih.govfrontiersin.orgfrontiersin.org

For instance, differences at positions homologous to Ile110 and Ile62 in PYR1 (corresponding to Val114 and Val67 in PYL2) are key determinants of this compound response. nih.govfrontiersin.org Mutational analysis has shown that substituting these residues can alter the receptor's sensitivity to this compound. nih.govfrontiersin.org The smaller valine residues in PYL2 (compared to isoleucine in PYR1) can lead to the naphthyl ring of this compound sitting deeper in the pocket and further away from the gate loop, contributing to the non-productive binding mode in PYL2. frontiersin.org

Other charged residues, such as Lys86, Arg106, Glu121, and Glu171 (in PYL1), are also important for coordinating this compound through hydrogen bonds and water-mediated contacts. nih.govresearchgate.net Mutations in these conserved residues can render the receptor insensitive to this compound. nih.gov

Table 1: Key Residues Involved in this compound Binding and Selectivity

| Receptor | Residue (PYR1 numbering) | Homologous Residue (PYL2 numbering) | Role in this compound Interaction/Selectivity | Source |

| PYR1 | Ile110 | Val114 | Key determinant of this compound response; influences ligand orientation. | nih.govfrontiersin.orgfrontiersin.org |

| PYR1 | Ile62 | Val67 | Key determinant of this compound response; influences ligand orientation. | nih.govfrontiersin.org |

| PYL1 | Lys86 | - | Coordinates this compound via water-mediated hydrogen bonds; essential for responsiveness. | nih.govresearchgate.net |

| PYL1 | Arg106 | - | Coordinates this compound via water-mediated hydrogen bonds; essential for responsiveness. | nih.govresearchgate.net |

| PYL1 | Glu121 | - | Interacts with this compound sulfonamide via direct and water-mediated hydrogen bonds; essential for responsiveness. | nih.govresearchgate.net |

| PYL1 | Glu171 | - | Coordinates this compound via water-mediated hydrogen bonds; essential for responsiveness. | nih.govresearchgate.net |

| PYR1/PYL2 | Ser85/Ser89 | Ser89/Ser85 | Gate loop residue important for selective activation. | frontiersin.org |

| PYR1/PYL2 | Gly86/Gly90 | Gly90/Gly86 | Gate loop residue important for selective activation. | frontiersin.org |

| PYL2 | Val114 | Ile110 | Contributes to non-productive binding mode in PYL2. | frontiersin.orgfrontiersin.org |

| PYL2 | Val67 | Ile62 | Contributes to non-productive binding mode in PYL2. | frontiersin.org |

Role of Pyridyl Nitrogen in Binding Affinity

The pyridyl nitrogen atom of this compound plays an essential role in its agonistic activity. nih.govresearchgate.net Structural analysis shows that the pyridyl nitrogen is coordinated by residues such as Lys86 and Glu171 (in PYL1) through water-mediated hydrogen bonds. nih.govresearchgate.net This interaction is crucial for positioning this compound correctly within the binding pocket to mediate the ligand-protein interaction and induce the necessary conformational changes for receptor activation. nih.govresearchgate.net Studies on this compound structure-activity relationships revealed that substitutions involving the pyridyl nitrogen led to a complete loss of activity. researchgate.net

Computational Approaches to Elucidate Mechanisms

Sequence Alignment and Comparative Analysis of PYL Family Members

Sequence alignment and comparative analysis of the PYL family members from various plant species have provided insights into the conserved and variable regions that contribute to their functional diversity and differential ligand binding, including that of this compound peerj.comfrontiersin.orgcjnmcpu.comnih.gov.

Phylogenetic analyses typically classify PYL proteins into distinct subfamilies, and members within the same subfamily often share similar gene structures and conserved motifs peerj.comcjnmcpu.com. Multiple sequence alignments of PYL proteins reveal conserved amino acid residues within the ABA binding pocket and the regions involved in interaction with PP2Cs researchgate.net. However, critical variations exist in residues that line the ligand-binding pocket and constitute the "gate" and "latch" loops, which are crucial for ligand-induced conformational changes and subsequent PP2C binding nih.govfrontiersin.orgplos.org.

Studies in various plant species, including Arabidopsis thaliana, oat, finger millet, and Glycyrrhiza uralensis, have utilized sequence analysis to understand the evolutionary relationships and potential functional similarities or differences among PYL family members peerj.comfrontiersin.orgcjnmcpu.comnih.gov. These analyses help to pinpoint the specific amino acid differences that likely underlie the observed selectivity of this compound for certain PYL receptors over others nih.govfrontiersin.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies involving this compound and its analogs have been instrumental in identifying the key structural features required for activity and selectivity towards PYL receptors researchgate.netnih.gov. These studies involve synthesizing compounds with modifications to the this compound structure and evaluating their biological activity and binding affinity to different PYL isoforms.

SAR analysis has revealed that the pyridyl nitrogen atom in this compound is important for its binding affinity and biological activity researchgate.net. For instance, a this compound analog lacking the pyridyl nitrogen was found to be biologically inactive and unable to form a crucial water-mediated hydrogen bond to a conserved lysine (B10760008) residue (K59 in PYR1) that interacts with ABA's carboxylate group researchgate.net. This highlights the significance of the pyridyl moiety in mimicking certain interactions of ABA within the receptor binding pocket.

Modifications to other parts of the this compound molecule, such as the naphthalene (B1677914) sulfamide (B24259) core, can also influence activity and selectivity nih.gov. Virtual screening and docking analyses, guided by the structural understanding of this compound-PYL interactions, have led to the identification of novel this compound-based small molecules with agonist activity nih.gov. These studies demonstrate the potential for rational design of synthetic ABA agonists with tailored selectivity profiles by modifying the this compound scaffold.

SAR studies contribute to a deeper understanding of how subtle structural changes in ligands can lead to differential engagement with receptor subtypes, providing a framework for designing more potent and selective agrochemicals targeting specific ABA-mediated processes osti.govnih.govresearchgate.net.

Physiological and Agronomic Impact of Pyrabactin

Effects on Plant Growth and Development Processes

Pyrabactin influences key plant growth and developmental processes, often in a manner analogous to ABA. nih.govresearchgate.netnih.govoup.com

Inhibition of Seed Germination and Hypocotyl Growth

This compound is known to inhibit seed germination and hypocotyl growth, similar to the effects of ABA. nih.govresearchgate.netnih.govoup.comsioc-journal.cn This inhibitory effect on seed germination was instrumental in the initial identification and characterization of the PYR1/PYL/RCAR family of ABA receptors. wikipedia.orgmdpi.compurdue.edunih.govresearchgate.netoup.comnih.gov Studies have shown that this compound suppresses seed germination and hypocotyl growth in a manner very similar to ABA, implying its action through the ABA signaling pathway. nih.govresearchgate.netnih.govoup.com Research on novel this compound analogs has also focused on their seed germination inhibition activity. sioc-journal.cn While this compound can be less sensitive than ABA in inhibiting adventitious root formation at lower concentrations, it becomes a more potent inhibitor at higher concentrations, suggesting a selective triggering of root inhibition responses. proquest.com The inhibition of hypocotyl elongation by ABA, and likely this compound as an agonist, involves the dephosphorylation of plasma membrane H+-ATPase. oup.com

Induction of Stomatal Closure

A significant physiological effect of this compound is the induction of stomatal closure. mdpi.comnih.govresearchgate.netnih.govoup.comfrontiersin.orgplos.orggoogle.comnsf.govresearchgate.net This action is similar to that of ABA, which plays a central role in regulating stomatal movements under water-deficit conditions to reduce water loss through transpiration. mdpi.comoup.commdpi.complos.orgnsf.govresearchgate.net this compound causes marked stomatal closure in a pattern similar to ABA and elevates levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH in guard cells, all of which are signaling components involved in ABA-induced stomatal closure. nih.govnih.gov This suggests that this compound acts as an agonist during ABA action on stomata. oup.com The ability of this compound to induce stomatal closure makes it a potential antitranspirant. nih.govresearchgate.netfrontiersin.org Overexpression of certain PYRL genes, which encode this compound resistance-like ABA receptors, has been shown to enhance stomatal closure in transgenic plants. plos.orgfrontiersin.orgnih.gov

Enhancement of Root Hydraulic Conductivity

This compound has been shown to enhance root hydraulic conductivity (Lpr). researchgate.netfrontiersin.orgresearchgate.netnih.gov This effect is similar to that of ABA, which helps maintain water balance under water deficiency-related stress by enhancing root water uptake. researchgate.netnih.govnih.gov Studies in maize seedlings demonstrated that lower concentrations of this compound induced a remarkable increase in Lpr, along with increased gene expression and protein abundance of plasma membrane intrinsic protein (PIP) aquaporins, specifically ZmPIP2;1/2;2. researchgate.netnih.gov The this compound-induced enhancement of Lpr was found to be phosphorylation-dependent, suggesting the involvement of an ABA-PYR1-(PP2C)-protein kinase-AQP signaling pathway in this process. researchgate.netnih.gov This highlights the importance of PYR1/PYLs ABA receptors in regulating plant water use efficiency from the root level. researchgate.net

Role in Plant Stress Acclimation and Tolerance

This compound plays a role in enhancing plant tolerance to various abiotic stresses, primarily through its function as an ABA agonist. wikipedia.orgfrontiersin.orgnih.govbohrium.comfao.orgresearchgate.net

Drought Stress Tolerance Improvement

This compound has been suggested and shown to improve the drought tolerance of crop plants. wikipedia.orgnih.govresearchgate.netfrontiersin.org As a synthetic ABA mimic, it activates certain ABA receptors, which are crucial for plant responses to drought conditions. wikipedia.orgmdpi.compeerj.compurdue.edu Overexpression of PYRL genes, which are involved in ABA signaling and perception of drought stress, has been shown to enhance drought resistance in transgenic plants like Arabidopsis and poplar. plos.orgpeerj.comfrontiersin.orgnih.govnih.gov This improved drought tolerance is often correlated with enhanced stomatal closure and reduced leaf water loss, key physiological responses regulated by the ABA signaling pathway. plos.orgfrontiersin.orgnih.govnih.gov Studies in poplar showed that overexpression of PtPYRL1 and PtPYRL5 led to more vigorous growth and greater biomass under drought stress, along with improved capacity for scavenging reactive oxygen species and enhanced activation of antioxidant enzymes. frontiersin.orgnih.gov this compound's ability to prime plants for drought response by inducing stomatal closure can help anticipate stress and delay soil water consumption. researchgate.net

Osmotic Stress Tolerance

In addition to drought tolerance, this compound and the ABA receptors it interacts with are implicated in osmotic stress tolerance. mdpi.comoup.comfrontiersin.orgnih.govfao.orgresearchgate.net Osmotic stress can increase ABA levels in plant cells, and the perception of this increased ABA by receptors like PYR/PYL/RCARs can trigger downstream responses that enhance tolerance. mdpi.comoup.comfrontiersin.orgnih.gov Overexpression of PtPYRL1 or PtPYRL5 in poplar significantly increased resistance to osmotic stress. frontiersin.orgnih.govfao.orgresearchgate.net This suggests that this compound, by activating these receptors, can contribute to improved tolerance to hyperosmotic conditions. frontiersin.orgnih.gov ABA's crucial contribution to regulating the synthesis of osmoprotectants and compatible solutes also plays a role in tolerance to osmotic stress and maintaining cellular turgor in plants. mdpi.com

Cold Stress Tolerance

Abscisic acid is known to enhance plant tolerance to cold stress by regulating the expression of specific genes. mdpi.comnih.gov Low temperatures can induce the overexpression of ABA receptor genes, such as PYL/RCAR genes, thereby facilitating the plant's response to cold stress. mdpi.com this compound, by mimicking ABA and activating these receptors, can similarly contribute to improved cold tolerance. Overexpression of certain ABA receptor genes, such as RCAR12 or RCAR13 in Arabidopsis, has been shown to induce the expression of CBF genes, which are important for cold tolerance. mdpi.com In Populus trichocarpa (poplar), overexpression of PtPYRL1 or PtPYRL5 significantly increased resistance to cold stress. frontiersin.org Studies in rice (Oryza sativa) have also indicated that overexpression of rice PYL orthologs, such as OsPYL3 and OsPYL9, enhances cold stress tolerance. bohrium.comfrontiersin.orgnih.gov

Involvement in Plant-Pathogen Interactions

ABA plays a multifaceted role in plant immunity, influencing defense responses against various pathogens. researchgate.net The interaction between ABA and other defense-related phytohormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA), is crucial in determining the outcome of plant-pathogen interactions. researchgate.netmaxapress.com

Modulation of Defense Responses

This compound, as an ABA agonist, can modulate plant defense responses. The ABA signaling pathway, initiated by PYR/PYL/RCAR receptors, interacts with other signaling pathways involved in defense. maxapress.com For instance, the ABA receptor PYR1 has been shown to negatively regulate the SA pathway by inhibiting the expression of SA-responsive defense genes. maxapress.com ABA-mediated stomatal closure, which can be induced by this compound, is an important pre-invasive defense mechanism against bacterial pathogens that enter through stomata. nih.govfrontiersin.orgnih.govoup.com this compound has been shown to induce stomatal closure in a manner similar to ABA, involving the elevation of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells. nih.govnih.gov

Specific Pathogen Interactions (e.g., Pseudomonas syringae, Botrytis, Magnaporthe oryzae, Downy Mildew, Ralstonia solanacearum)

The role of ABA signaling, and thus potentially this compound's effect, in plant-pathogen interactions is often dependent on the type of pathogen and the plant species.

Pseudomonas syringae: ABA can act as a negative regulator of defense responses against the hemibiotrophic pathogen Pseudomonas syringae. oup.commdpi.com Studies in Arabidopsis have shown that pre-treatment with ABA can enhance bacterial growth of virulent P. syringae. oup.com The ABA receptor PYR1 has been specifically implicated in the negative role of ABA during the interaction with P. syringae. mdpi.com Overexpression of the ABA receptor RCAR3 in Arabidopsis enhanced susceptibility to P. syringae by suppressing callose deposition and the induction of SA-mediated pathogenesis-related genes when infiltrated. nih.gov However, in dip inoculation assays, RCAR3 overexpression inhibited stomatal reopening, leading to enhanced resistance. nih.gov

Botrytis: Plants with impaired ABA signaling pathways, including mutants in ABA receptors (pyr1/pyl/rcar), have shown increased resistance to the necrotrophic fungus Botrytis. nih.gov Conversely, high levels of ABA can trigger cell death, which may promote plant susceptibility to Botrytis. nih.gov Phosphate (B84403) deficiency, which can lead to high ABA levels, has been linked to increased susceptibility to Botrytis cinerea in Arabidopsis. researchgate.netunil.ch This increased susceptibility correlated with enhanced spore attachment and germination and reduced callose deposition. unil.ch

Magnaporthe oryzae: In the interaction between rice and the hemibiotrophic blast fungus Magnaporthe oryzae, ABA appears to play a dual role, increasing plant susceptibility and also promoting virulence in the fungus itself. frontiersin.org Fungal ABA biosynthesis contributes to the ability of M. oryzae to form lesions on rice. frontiersin.org Some rice PYL genes, such as OsPYL5 and OsPYL6, show upregulation in response to Magnaporthe oryzae infection. researchgate.net

Downy Mildew: While not explicitly detailed in the search results regarding this compound, ABA signaling is generally involved in plant defense responses, and its role in interactions with oomycete pathogens like downy mildew could be complex and context-dependent, potentially involving crosstalk with other defense pathways.

Ralstonia solanacearum: Specific interactions between this compound and Ralstonia solanacearum were not found in the provided search results. However, R. solanacearum is a bacterial wilt pathogen, and ABA-mediated stomatal closure could potentially play a role in defense against this pathogen, similar to its role against Pseudomonas syringae.

Efficacy Across Diverse Plant Species

This compound, as an ABA agonist, has demonstrated efficacy in influencing ABA-mediated processes across a range of plant species, from model organisms to economically important crops and trees.

Model Plants (e.g., Arabidopsis thaliana, Pisum sativum)

Arabidopsis thaliana: Arabidopsis thaliana has been extensively used as a model plant to study the function of the PYR/PYL/RCAR ABA receptors and the effects of this compound. researchgate.netfrontiersin.orgfrontiersin.orgnih.govpeerj.com this compound was instrumental in the identification and characterization of the PYR1/PYL/RCAR family as ABA receptors in Arabidopsis. researchgate.netnih.govresearchgate.net Studies in Arabidopsis have shown that this compound can inhibit seed germination and hypocotyl growth, and stimulate gene expression in a manner similar to ABA. nih.govnih.gov Overexpression of Arabidopsis PYL genes has been shown to improve stomatal regulation, seed germination, seedling growth, and drought resistance. peerj.com

Pisum sativum: In Pisum sativum (pea), this compound has been shown to induce stomatal closure effectively, similar to ABA. nih.govfrontiersin.orgnih.govresearchgate.net This effect involves the modulation of signaling components in guard cells, including the elevation of ROS, NO, and cytoplasmic pH. nih.govnih.gov Experiments have suggested that this compound and ABA may compete for the same or nearby binding sites, and their actions on stomatal closure can be additive. nih.govnih.gov

Crop and Tree Species (e.g., Poplar, Finger Millet, Oat, Sorghum, Strawberry, Rice, Peanut, Grapevine)

This compound and the manipulation of PYL receptors have shown potential for improving stress tolerance and other traits in various crop and tree species.

Poplar (Populus trichocarpa): Overexpression of poplar PtPYRL1 and PtPYRL5 genes, orthologs of Arabidopsis PYR/PYL/RCARs, significantly enhanced resistance to drought, osmotic, and cold stresses in transgenic poplar plants. frontiersin.org These overexpressing lines showed improved stomatal closure, reduced leaf water loss, and enhanced antioxidant capacity under drought. frontiersin.org

Oat (Avena sativa): Studies on the PYL gene family in oat have identified several AsPYL genes that respond to drought, salt, and ABA stress, suggesting their involvement in stress defense responses. peerj.com

Strawberry (Fragaria × ananassa): ABA is considered a primary factor promoting ripening in non-climacteric fruits like strawberries. mdpi.com Studies have identified PYL genes in strawberry (FaPYL) that show differential expression during fruit ripening. mdpi.com Overexpression of FaPYL3 and FaPYL4 has been shown to promote strawberry fruit ripening. mdpi.com this compound, as an ABA agonist, has been reported to increase vitamin C content and antioxidant activity in raspberries (Rubus idaeus), another fruit species, when sprayed before ripening, suggesting a potential similar effect in strawberries. nih.govjst.go.jpresearchgate.net The FaPYR1 gene, encoding an ABA receptor, is also involved in strawberry ripening. ekb.egfrontiersin.org

Rice (Oryza sativa): The PYL gene family has been characterized in rice, with several OsPYL orthologs playing roles in ABA-mediated processes and abiotic stress tolerance. bohrium.comfrontiersin.orgnih.govnih.gov Overexpression of OsPYL3 and OsPYL9 enhanced drought and cold stress tolerance in rice. bohrium.comfrontiersin.orgnih.gov this compound has been shown to produce ABA-like effects at germination and early post-germination stages in rice. researchgate.net

Grapevine: Eight members of the VaPYL gene family have been identified in grapes. mdpi.com While direct studies with this compound on grapevine were not highlighted, the role of ABA in grapevine ripening and stress responses suggests that ABA agonists could have potential applications. mdpi.comjst.go.jp

Information regarding the efficacy of this compound specifically in Finger Millet, Sorghum, and Peanut was not prominently featured in the provided search results.

Pyrabactin in Chemical Biology and Agricultural Applications

Development of Pyrabactin-Derived ABA Agonists and Antagonists

The identification of this compound as a synthetic ABA agonist opened new avenues for developing chemical tools to modulate plant responses. wikipedia.orgresearchgate.net this compound acts by activating the ABA signaling pathway, leading to effects similar to those induced by ABA, such as inhibiting seed germination and promoting stomatal closure. wikipedia.orgnih.govresearchgate.net However, this compound exhibits selectivity towards different ABA receptors, acting as an agonist for some (like PYR1 and PYL1) but surprisingly as an antagonist for others (like PYL2 and PYL3). frontiersin.orgnih.govscilit.comresearchgate.net This receptor-selective activity has been a key focus in the rational design of derived compounds. nih.govscilit.com

Rational Design of Analogs for Enhanced Activity and Specificity

Rational design strategies have been employed to develop this compound analogs with enhanced activity, improved receptor specificity, and desirable pharmacological properties for agricultural use. nih.govscilit.com Understanding the structural basis of this compound's interaction with different PYL receptors has been crucial in this process. Crystal structures of this compound in complex with PYL receptors have revealed that this compound can adopt different conformations within the receptor binding pocket, leading to either activation or antagonism depending on the specific receptor subtype. frontiersin.orgnih.govscilit.com This structural information provides a framework for designing new ligands with tailored activity profiles. nih.govscilit.com

Modifications to the this compound structure, such as altering the position of the nitrogen in the pyridine (B92270) ring or replacing the naphthyl group, have been shown to significantly impact biological activity. researchgate.net This highlights the sensitivity of the interaction with ABA receptors to subtle structural changes, guiding the design of more potent and selective analogs. researchgate.net

Examples of Advanced Analogs (e.g., Quinabactin/AM1, Opabactin, Phosphonamide Analogs, Fluorine Derivatives)

Several advanced this compound analogs and other synthetic ABA mimics have been developed through rational design and screening efforts:

Quinabactin (AM1): Quinabactin, also known as ABA mimic-1 (AM1), is a representative ABA agonist that has been discovered. mdpi.com It induces stress responses in plants similar to ABA and can increase plant tolerance to various abiotic stresses, including drought and cold. mdpi.com Quinabactin has a distinct chemical structure compared to this compound. nih.govnih.gov

Opabactin (OP): Opabactin is an ABA mimic developed through virtual screening and structure-guided design. nih.gov It exhibits significantly increased receptor affinity (up to approximately sevenfold relative to ABA) and greater activity in vivo (up to 10-fold) compared to ABA. nih.gov Studies suggest that the PYL2 receptor plays a role in the anti-transpirant efficacy of opabactin. nih.gov

Phosphonamide Analogs: While the search results mention "phosphonamide" in the context of chemical compounds and PubChem CIDs nih.govnih.govscience.gov, specific details on phosphonamide analogs of this compound as ABA agonists/antagonists were not explicitly detailed in the provided snippets. However, the development of diverse chemical structures as ABA mimics suggests that phosphonamide-based compounds could be explored in this area.

Fluorine Derivatives: The incorporation of fluorine atoms into chemical structures is a common strategy in medicinal and agricultural chemistry to alter properties like stability, lipophilicity, and binding affinity. nih.govnih.govfrontiersin.orggoogle.com While the search results mention "fluorine" nih.govnih.govfrontiersin.orggoogle.com, specific examples or detailed research findings on fluorine derivatives of this compound as ABA agonists/antagonists were not prominently featured in the provided information. However, given the use of fluorine in designing agrochemicals, it is plausible that fluorinated this compound analogs are an area of research for modulating ABA receptor interactions.

These examples demonstrate the ongoing efforts to create synthetic compounds that can effectively modulate the ABA signaling pathway for agricultural benefits.

Potential as a Tool for Agricultural Biotechnology

This compound and its derivatives hold significant potential as tools for agricultural biotechnology, primarily due to their ability to influence plant responses to environmental stresses and developmental processes regulated by ABA. wikipedia.orgnih.govresearchgate.netresearchgate.net The limitations of using natural ABA, such as its high cost and instability in the field, make synthetic agonists like this compound attractive alternatives. wikipedia.orgresearchgate.netmdpi.com

Anti-transpirant Applications

One key application area for this compound and its analogs is their use as anti-transpirants. nih.govresearchgate.netresearchgate.netgoogle.com By mimicking ABA, these compounds can induce stomatal closure, reducing water loss through transpiration. nih.govresearchgate.netresearchgate.netgoogle.com This is particularly important in drought conditions, where conserving water is crucial for plant survival and productivity. wikipedia.orggoogle.com this compound has been shown to cause marked stomatal closure in a manner similar to ABA. nih.govresearchgate.net The ability of this compound and its analogs to reduce water potential decline in leaves exposed to drought underscores their potential in mitigating water deficits. google.com

Priming Agent for Stress Adaptability

This compound and similar synthetic compounds can also serve as priming agents to enhance plant adaptability to various stress conditions. nih.govresearchgate.netresearchgate.netmdpi.com Priming involves pre-exposing plants to a mild stress or a signal that prepares them to respond more effectively to subsequent, more severe stress. mdpi.com By activating the ABA signaling pathway, this compound can induce physiological and molecular changes that confer increased tolerance to stresses like drought and cold. researchgate.netmdpi.com ABA priming, which can be mimicked by this compound, has been shown to improve traits such as plant height, leaf size, leaf water content, and photosynthesis under drought stress. researcher.life

Improvement of Crop Yield and Stress Resistance

Ultimately, the application of this compound and its advanced analogs aims to improve crop yield and enhance stress resistance, particularly in the face of increasing abiotic stresses due to climate change. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.netbohrium.com Drought and water limitations are major factors limiting crop productivity globally, leading to significant yield losses. google.com By promoting stomatal closure and enhancing stress tolerance mechanisms, ABA agonists can help crops better withstand adverse environmental conditions, thereby preserving or increasing yield. wikipedia.orgresearchgate.netnih.govnih.govnih.govgoogle.comresearcher.lifenih.govoup.com

While genetic manipulation of the ABA pathway is one approach to improving stress tolerance, the use of synthetic agonists like this compound offers an alternative or complementary strategy for chemical control over plant stress responses. researchgate.netresearchgate.net These compounds can be applied exogenously to trigger desired responses under specific conditions. mdpi.com Research indicates that this compound and ABA can increase desirable traits such as vitamin C content in fruits, suggesting potential for improving crop quality in addition to stress resistance. nih.gov

The development of selective ABA receptor agonists and antagonists, building upon the discovery of this compound, represents a promising area for creating new plant growth regulators with targeted effects for sustainable agriculture. wikipedia.orgresearchgate.netnih.gov

Utilization in Chemical Genetics to Dissect ABA Pathways

This compound, a synthetic naphthalene (B1677914) sulfonamide, has proven to be a valuable tool in chemical genetics for dissecting abscisic acid (ABA) signaling pathways in plants. Unlike ABA, this compound exhibits selective agonistic activity towards a subset of ABA receptors, primarily PYR1 and PYL1, while acting as an antagonist for others like PYL2. oup.comnih.govnih.govfrontiersin.org This selectivity has been instrumental in overcoming the functional redundancy observed within the large family of ABA receptors (PYR/PYL/RCAR proteins), which consists of 14 members in Arabidopsis thaliana. oup.comfrontiersin.orgfrontiersin.org

The identification of this compound RESISTANCE 1 (PYR1) was a significant breakthrough facilitated by chemical genetic screens using this compound as a selective agent. oup.comfrontiersin.orgcabidigitallibrary.orgnih.gov Mutants insensitive to this compound's effects were identified, and genetic analysis revealed that PYR1 was essential for this compound action in vivo. oup.comnih.gov This established PYR1 as a bona fide ABA receptor and a critical genetic factor in the ABA signaling pathway. oup.com

Detailed research findings have elucidated the molecular basis for this compound's selective activity. Structural analyses, including X-ray crystallography and NMR, have shown that this compound binds within the conserved ligand-binding pocket of PYR/PYL proteins. nih.govnih.govresearchgate.net In PYR1 and PYL1, this compound binding induces a conformational change, specifically the closure of the "gate" and "latch" loops, similar to the effect of ABA. nih.govnih.govresearchgate.net This closed conformation stabilizes the interaction between the receptor and Type 2C Protein Phosphatases (PP2Cs), such as ABI1, ABI2, and HAB1, leading to the inhibition of PP2C activity. nih.govnih.govnih.govnih.gov Inhibition of PP2Cs, which are negative regulators of ABA signaling, subsequently leads to the activation of downstream SnRK2 kinases and the initiation of ABA responses. frontiersin.orgnih.govnih.gov

Conversely, this compound binds to PYL2 in a non-productive orientation that does not induce the necessary conformational change for PP2C inhibition. oup.comnih.govnih.gov This non-productive binding explains this compound's antagonistic effect on PYL2 and highlights subtle differences in the ligand-binding pockets of different PYL receptors that dictate ligand selectivity. oup.comnih.govfrontiersin.org

The use of this compound in chemical genetics has allowed researchers to dissect the specific roles of individual or subsets of PYL receptors within the complex ABA signaling network. For example, the selective activation of PYR1 by this compound is sufficient to trigger ABA responses in seeds, where PYR1 is highly expressed. oup.compnas.org However, this compound elicits minimal responses in vegetative tissues, suggesting that other PYL receptors play more prominent roles in ABA signaling in those tissues. nih.govfrontiersin.orgpnas.org

Research findings have demonstrated the power of using synthetic molecules like this compound to bypass the functional redundancy of genes and uncover their specific roles in signaling pathways. cabidigitallibrary.orgnih.gov This approach has not only illuminated the function of PYR/PYL receptors but also provided a framework for the design of new selective ABA agonists and antagonists with potential agricultural applications. nih.govfrontiersin.orgnih.govcsic.es

Data from studies investigating this compound's interaction with different PYL receptors and their effect on PP2C inhibition can be summarized in tables to illustrate its selective activity.

| Receptor | This compound Effect | Mechanism | Reference |

| PYR1 | Agonist | Induces gate closure, inhibits PP2Cs | oup.comnih.govnih.gov |

| PYL1 | Agonist | Induces gate closure, inhibits PP2Cs | oup.comnih.govnih.gov |

| PYL2 | Antagonist | Non-productive binding, no gate closure | oup.comnih.govnih.gov |

| PYL3 | Agonist/Antagonist | Selective activation/inhibition observed | nih.govfrontiersin.org |

This selective activity of this compound has been crucial for genetic screens aimed at identifying components downstream of specific receptors or understanding the contribution of individual receptors to different ABA-mediated processes.

| Experiment Type | This compound Application | Key Findings | Reference |

| Forward Chemical Genetics | Screening for this compound-resistant mutants | Identification of PYR1 as a key ABA receptor | oup.comnih.govnih.gov |

| Yeast Two-Hybrid Assays | Measuring interaction between PYLs and PP2Cs in presence of this compound | Confirmation of PYLs as ABA receptors and this compound's selective interaction | nih.govfrontiersin.orgnih.gov |

| Structural Analysis | X-ray crystallography, NMR | Elucidation of this compound binding mode and mechanism of selective activation | nih.govnih.govresearchgate.net |

These studies, heavily reliant on the unique properties of this compound, have significantly advanced the understanding of the core ABA signaling pathway and the roles of the PYR/PYL receptor family.

Advanced Research Methodologies Applied to Pyrabactin Studies

Molecular and Biochemical Assays

Molecular and biochemical assays are fundamental in understanding the direct interactions between pyrabactin, ABA receptors (PYL proteins), and their downstream targets, the Type 2C Protein Phosphatases (PP2Cs).

In Vitro Phosphatase Activity Assays

In vitro phosphatase activity assays are used to measure the ability of PP2Cs to dephosphorylate their substrates and how this activity is modulated by PYL proteins in the presence of ligands like this compound or ABA. These assays typically involve reconstituting the core ABA signaling components—a PP2C enzyme (such as ABI1, HAB1, or ABI2) and a PYL receptor—in a controlled environment nih.govnih.govresearchgate.net. A phosphopeptide substrate is added, and the rate of phosphate (B84403) release is measured, often spectrophotometrically nih.gov.

Studies using these assays have shown that this compound, similar to ABA, inhibits the phosphatase activity of PP2Cs, but this inhibition is dependent on the presence of PYL proteins nih.gov. This compound promotes the interaction between certain PYLs (like PYR1, PYL1, PYL3, PYL5, and PYL6) and PP2Cs, leading to the inhibition of phosphatase activity nih.govresearchgate.net. However, this compound's effect can be receptor-selective; for instance, it promotes the inhibition of PP2Cs by PYL1 but not PYL2 or PYL4 in some assays nih.govresearchgate.net. The concentration required for this compound to achieve 50% inhibition (IC50) of ABI1 in the presence of PYL1 has been measured at approximately 1.14 ± 0.07 μM, which is about 10-fold higher than that of ABA (93.8 ± 8.4 nM) nih.gov.

| Ligand | Receptor | PP2C Target | IC50 (approx.) | Notes | Source |

|---|---|---|---|---|---|

| This compound | PYL1 | ABI1 | 1.14 μM | Inhibition is PYL-dependent | nih.gov |

| ABA | PYL1 | ABI1 | 93.8 nM | Shows higher affinity than this compound | nih.gov |

| This compound | PYR1 | ABI1, HAB1, ABI2 | Inhibitory | Promotes interaction and inhibition | nih.govresearchgate.net |

| This compound | PYL1, PYL3, PYL5, PYL6 | ABI1, HAB1, ABI2 | Inhibitory | Promotes interaction and inhibition | nih.govresearchgate.net |

| This compound | PYL2, PYL4 | ABI1, HAB1, ABI2 | Non-inhibitory | Does not promote inhibition | nih.govresearchgate.net |

Receptor Binding Assays

Receptor binding assays are employed to directly measure the affinity and interaction between this compound and the PYL proteins. Techniques such as AlphaScreen luminescence proximity assays and thermal stability shift assays (TSA) have been utilized for this purpose nih.govplos.orgresearchgate.net.

AlphaScreen assays can quantify the ligand-induced interaction between PYL receptors and PP2Cs, serving as an indirect measure of receptor binding and activation nih.govresearchgate.net. These assays have demonstrated that this compound strongly promotes the interaction of PYR1 with PP2Cs like HAB1, ABI1, and ABI2 nih.govresearchgate.net. It also promotes the interaction of other PYLs, including PYL1, PYL3, PYL6, and PYL4, with these PP2Cs, although it does not promote the interaction of PYL2 nih.govresearchgate.net.

TSA measures the thermal denaturation temperature (Tm) of a protein, which can shift upon ligand binding due to increased stability plos.org. Changes in Tm in the presence of this compound indicate direct binding to the PYL receptor plos.orgresearchgate.net. TSA has shown that this compound can directly bind to PYL1 and PYL2, causing a shift in their melt curves, although the stabilization effect might be lower compared to ABA plos.orgresearchgate.net. This suggests direct interaction, even for receptors like PYL2, where this compound does not induce PP2C inhibition nih.govresearchgate.net.

Tandem Affinity Purification (TAP) and Mass Spectrometry (MS)

Tandem Affinity Purification (TAP) coupled with Mass Spectrometry (MS) is a powerful technique used to identify proteins that interact with a specific target protein in vivo oup.comwikipedia.orgcreative-diagnostics.comcreative-proteomics.comspringernature.com. This method involves tagging the protein of interest (the "bait") with a purification tag, allowing it to be isolated along with its interacting partners from cell extracts wikipedia.orgcreative-diagnostics.comspringernature.com. The purified protein complexes are then analyzed by MS to identify the co-purified proteins wikipedia.orgcreative-diagnostics.comcreative-proteomics.com.

TAP-MS has been applied in this compound and ABA signaling studies to identify the PP2Cs that interact with PYL receptors in plant cells oup.com. For example, using TAP technology and MS analysis with PYL8 as the bait, researchers were able to identify clade A PP2Cs, including HAB1, HAB2, ABI1, ABI2, and PP2CA, that interact with PYL8 in vivo oup.com. This provides direct evidence for the formation of PYL-PP2C complexes within the plant, which is crucial for ABA signaling and the mechanism by which this compound exerts its effects oup.com. TAP-MS allows for the identification of these protein-protein interactions under near-physiological conditions springernature.com.

Genetic and Genomic Approaches

Genetic and genomic approaches are essential for understanding the in planta roles of PYL receptors and how mutations or altered expression levels affect plant responses to this compound and ABA.

Mutant Analysis (e.g., pyr1, pyl mutants)

Analysis of plant mutants with defects in PYL genes has been crucial in identifying the function of these receptors in ABA signaling and this compound response frontiersin.orgoup.comnih.govtandfonline.comoup.com. The initial discovery of the PYR/PYL family as ABA receptors was facilitated by the isolation of this compound resistance 1 (pyr1) mutant alleles that showed reduced sensitivity to this compound's inhibition of seed germination wikipedia.orgfrontiersin.org.

Studying single and multiple pyr/pyl mutants allows researchers to assess the degree of functional redundancy among the 14 members of the PYL family in Arabidopsis oup.comnih.govtandfonline.com. While there is partial functional redundancy, some single mutants exhibit specific phenotypes. For instance, a single pyl8 knockout mutant showed reduced sensitivity to ABA-mediated inhibition of root growth, indicating a nonredundant role for PYL8 in root ABA signaling oup.comnih.gov. Combining different pyr/pyl mutations often enhances the observed phenotypes, further highlighting the complex interactions and redundancies within the family oup.comnih.gov. Mutant analysis helps to genetically confirm the involvement of specific PYLs in responses triggered by this compound and ABA.

Overexpression Studies in Transgenic Plants

Overexpression studies involve creating transgenic plants that express higher levels of specific PYL genes than wild-type plants tandfonline.comtandfonline.complos.orgppjonline.orgpnas.org. This approach helps to determine if increased levels of a particular receptor enhance sensitivity to ABA or this compound and to investigate the downstream effects on plant growth, development, and stress tolerance tandfonline.complos.orgppjonline.orgpnas.org.

Overexpression of certain PYL genes has been shown to increase plant sensitivity to ABA. For example, overexpression of PtPYRL1 and PtPYRL5, orthologs from poplar, in transgenic Arabidopsis led to enhanced ABA sensitivity during seed germination and improved drought resistance tandfonline.complos.org. Similarly, overexpression of PYL8 in Arabidopsis resulted in hypersensitivity to ABA in seed germination, seedling growth, and establishment, leading to increased stomatal closure and reduced transpiration rates ppjonline.org. Overexpression of PYL9 has also been shown to confer increased drought resistance pnas.org. These studies demonstrate that increasing the levels of specific PYL receptors can enhance components of the ABA signaling pathway activated by agonists like this compound, leading to altered physiological responses.

Genome-Wide Identification and Characterization of PYL Gene Families

Genome-wide studies are crucial for identifying and characterizing the full complement of PYL genes within a plant species, providing a foundation for understanding their diverse roles in ABA signaling and this compound perception. These studies typically involve using bioinformatics tools to scan genome sequences for genes encoding proteins with conserved domains characteristic of the PYR/PYL/RCAR family, such as the START domain mdpi.com.

For instance, studies have identified varying numbers of PYL genes in different plant species, reflecting evolutionary expansion and potential functional divergence mdpi.compeerj.comcjnmcpu.com. In Arabidopsis thaliana, 14 PYL members have been identified peerj.comcjnmcpu.com. Research in oat (Avena sativa) identified 12 AsPYL genes distributed across nine chromosomes peerj.comresearchgate.net. Finger millet (Eleusine coracana) has been shown to possess 14 PYL genes frontiersin.orgfigshare.com. In alfalfa (Medicago sativa), a comprehensive analysis identified 41 MsPYL genes nih.gov. Luffa (Luffa cylindrica) has been found to have 14 LcPYR/PYL genes mdpi.com. These identified PYL genes are often categorized into subfamilies based on phylogenetic relationships, gene structure, and conserved motifs peerj.comcjnmcpu.comresearchgate.netmdpi.com. Analysis of gene structure, including exon-intron organization, often reveals similarities within subfamilies, suggesting shared evolutionary history and potentially similar functions peerj.comcjnmcpu.com. Chromosomal localization studies map the positions of these identified genes across the plant's chromosomes mdpi.compeerj.comresearchgate.netmdpi.com.

Characterization extends beyond identification to include analysis of protein properties such as amino acid length, molecular weight, and theoretical isoelectric point cjnmcpu.commdpi.com. Furthermore, promoter analysis can identify cis-acting elements that suggest potential regulatory mechanisms, including responsiveness to hormones and stress conditions frontiersin.orgnih.govmdpi.com. These comprehensive genome-wide characterizations provide a valuable resource for further functional studies of individual PYL genes and their involvement in this compound-mediated pathways.

Gene Expression Profiling (e.g., qRT-PCR, Transcriptomics)

Gene expression profiling techniques, such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and transcriptomics (RNA-Seq), are essential for investigating the expression patterns of PYL genes in response to various stimuli, including this compound and conditions mimicking drought or salinity stress. These methods help to determine which PYL genes are actively transcribed in specific tissues, at different developmental stages, or under particular environmental conditions.

Studies utilizing qRT-PCR and transcriptomics have shown that PYL genes exhibit differential expression patterns peerj.commdpi.combohrium.commdpi.com. For example, in strawberry (Fragaria × ananassa), FaPYL genes showed varying expression levels across different fruit ripening stages and in response to ABA and jasmonic acid treatments mdpi.com. In oat, RNA-Seq and qRT-PCR analyses revealed that while most AsPYL genes were responsive to drought and salt stress, their expression levels and responses varied depending on the specific gene, treatment, time, and variety peerj.comresearchgate.net. Similarly, in finger millet, qRT-PCR validated the stress-inducible expression of several EcPYL genes, with expression levels differing across tissues and genes frontiersin.orgfigshare.com. Transcriptome data in Glycyrrhiza uralensis showed that several GuPYL genes were significantly up-regulated by exogenous ABA treatment in a dynamic manner, with expression levels varying based on ABA concentration and exposure time cjnmcpu.comcjnmcpu.com.